molecular formula C23H28N4O3 B2703064 N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941928-70-7

N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2703064
CAS No.: 941928-70-7
M. Wt: 408.502
InChI Key: BXYLQOVTDLFBTE-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-carbamoylphenyl group and a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl side chain. The 3,5-dimethylphenyl group enhances lipophilicity, while the carbamoyl moiety may improve solubility and target binding .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15-11-16(2)13-20(12-15)25-21(28)14-27-9-7-18(8-10-27)23(30)26-19-5-3-17(4-6-19)22(24)29/h3-6,11-13,18H,7-10,14H2,1-2H3,(H2,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYLQOVTDLFBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C32H35N5O5
  • Molecular Weight : 569.65 g/mol
  • CAS Number : 1052250-94-8

Research indicates that compounds similar to this compound exhibit multi-target activity, particularly against key protein kinases involved in cancer progression. The compound is believed to inhibit:

  • VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2, crucial for angiogenesis.
  • ERK-2 : Extracellular signal-regulated kinase 2, involved in cell proliferation.
  • Abl-1 : A tyrosine kinase associated with various cancers.

Anticancer Properties

A study highlighted the compound's potential as an anticancer agent through its ability to induce apoptosis in cancer cells. For instance, a derivative of this compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant cytotoxicity and the ability to trigger programmed cell death .

Inhibition Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines by targeting multiple pathways:

Target ProteinActivityReference
VEGFR-2Inhibition of angiogenesis
ERK-2Reduction in cell proliferation
Abl-1Disruption of signaling pathways

Case Studies and Research Findings

  • Study on Multitarget Inhibition :
    • A recent study explored a related piperidine derivative that inhibited VEGFR-2, ERK-2, and Abl-1 simultaneously. This multitarget approach is advantageous for cancer treatment due to the complex interplay of signaling pathways in tumor biology .
  • Synthesis and Evaluation :
    • The synthesis of this compound has been optimized to yield compounds with high purity and efficacy. The biological evaluations showed promising results in terms of anti-proliferative activity against various cancer cell lines .
  • Potential for Further Development :
    • The structural characteristics of the compound suggest it could be modified to enhance its potency and selectivity for specific targets within cancer cells. Ongoing research aims to refine these compounds and evaluate their therapeutic index in clinical settings .

Scientific Research Applications

Structure

The structure of N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide features a piperidine ring, which is a common motif in many pharmaceuticals. Its unique functional groups contribute to its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : Compounds with piperidine structures have been associated with modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, which could be pivotal in drug development. For instance:

  • Carbonic Anhydrase Inhibition : Similar compounds have been identified as effective inhibitors of carbonic anhydrases, which are crucial for numerous physiological processes and are targets for drug design .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of piperidine derivatives has provided insights into how modifications can enhance biological activity. For example:

  • Substituent Effects : Variations in substituents on the piperidine ring or the phenyl groups can significantly affect the compound's potency and selectivity against specific targets .

Computational Studies

Computational modeling has been employed to predict the interactions between this compound and biological targets. These studies help in understanding:

  • Binding Affinity : Molecular docking simulations can provide insights into how well the compound binds to its target receptors or enzymes.

Case Study 1: Anticancer Activity

A study involving a series of piperidine derivatives showed that modifications similar to those found in this compound resulted in enhanced anticancer activity against various cell lines. The findings suggested that the presence of specific functional groups was crucial for activity .

Case Study 2: Neuropharmacological Effects

In vivo studies demonstrated that compounds structurally related to this compound exhibited significant effects on behavior in animal models of anxiety and depression. These findings support the hypothesis that such compounds could serve as potential antidepressants .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerCancer Cell Lines
Compound BEnzyme InhibitionCarbonic Anhydrase
Compound CNeuropharmacologicalGPCRs

Table 2: Structure-Activity Relationships

Structural ModificationEffect on ActivityReference
Addition of Carbamoyl GroupIncreased potency
Substitution on PiperidineAltered binding affinity

Comparison with Similar Compounds

Comparison with Sulfonyl-Linked Piperidine Carboxamides ()

describes piperidine-4-carboxamides with sulfonyl-linked aromatic substituents. These compounds differ from the target molecule in their substitution patterns and functional groups:

Compound ID Substituent on Piperidine Core Structure Similarity Key Differences Yield (%)
4–25 () (3,5-dimethylphenyl)sulfonyl Piperidine-4-carboxamide Sulfonyl vs. acetamide linker 63
Target Compound 2-((3,5-dimethylphenyl)amino)ethyl Piperidine-4-carboxamide Amide linkage, carbamoylphenyl N/A
  • The carbamoylphenyl group in the target may enhance hydrogen bonding, improving target affinity .
  • Synthetic Efficiency: Yields for sulfonyl-linked analogs range from 16% (4–26) to 75% (4–22), suggesting variable synthetic accessibility.

Comparison with Phenoxyaromatic Acid Analogues ()

and focus on phenoxyaromatic acids with 2-methylpropanoic acid backbones and substituted phenylacetamide side chains. These differ significantly from the target’s piperidine core but share the 3,5-dimethylphenyl motif:

Compound ID Core Structure Substituent Key Similarities Yield (%)
19p () 2-Methylpropanoic acid [1,1′-biphenyl]-3-ylamino Aromatic amide side chain 51.4
19h () 2-Methylpropanoic acid 3,5-dibromophenylamino Halogenated aromatic group 89.5
Target Compound Piperidine-4-carboxamide 3,5-dimethylphenylamino Methyl-substituted aromatic group N/A
  • Biological Relevance: Phenoxyaromatic acids in –3 are designed as radiotherapy sensitizers, highlighting how core structure dictates therapeutic application. The target’s piperidine scaffold may favor central nervous system targets .

Comparison with Imidazole-Thioether Derivatives ()

describes a compound with an imidazole-thioether core and a 3,5-dimethylphenylamino group, sharing the target’s aromatic amide motif but differing in the central scaffold:

Parameter Target Compound Compound
Core Structure Piperidine-4-carboxamide 1H-Imidazole-thioether
Substituent 2-((3,5-dimethylphenyl)amino)ethyl 2-((3,5-dimethylphenyl)amino)ethyl
Molecular Weight ~418 g/mol (estimated) 456.536 g/mol
Functional Groups Carbamoyl, amide Thioether, hydroxymethyl
  • Scaffold Flexibility : The imidazole-thioether in introduces conformational rigidity, whereas the piperidine core in the target may allow greater rotational freedom, affecting binding kinetics .
  • Solubility : The hydroxymethyl group in ’s compound could enhance aqueous solubility compared to the target’s carbamoylphenyl group .

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